3-(4-oxo-4H-chromen-2-yl)phenyl methanesulfonate
Description
3-(4-oxo-4H-chromen-2-yl)phenyl methanesulfonate is a synthetic organic compound featuring a chromen-4-one (flavone-like) core linked to a phenyl group substituted with a methanesulfonate (mesylate) ester. Chromenones are known for their biological activity, particularly in anti-inflammatory, antimicrobial, and anticancer contexts . Its structure allows for derivatization at the chromenone and phenyl moieties, enabling tailored physicochemical and biological properties.
Properties
CAS No. |
849-64-9 |
|---|---|
Molecular Formula |
C16H12O5S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C16H12O5S/c1-22(18,19)21-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)20-16/h2-10H,1H3 |
InChI Key |
SQPVHYUANGPFFY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate typically involves the reaction of 3-(4-oxochromen-2-yl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(4-oxochromen-2-yl)phenol+methanesulfonyl chloride→[3-(4-oxochromen-2-yl)phenyl] methanesulfonate
Industrial Production Methods
Industrial production of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Supercritical fluid technology can also be employed to enhance the reaction rate and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the chromenone can yield hydroxychromenes.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Hydroxychromenes.
Substitution: Corresponding amines or thiol derivatives.
Scientific Research Applications
[3-(4-oxochromen-2-yl)phenyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromenone moiety can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Chromenone Derivatives: Fluorinated analogs (e.g., Intermediate 141) demonstrate improved synthetic accessibility and stability, making them valuable intermediates for drug discovery .
- Therapeutic Potential: The structural complexity of Example 128 suggests kinase inhibition activity, aligning with trends in kinase-targeted drug design .
- Mesylate Utility : The widespread use of mesylates (e.g., Imatinib Mesylate) underscores their versatility in drug formulation, balancing solubility and stability .
Biological Activity
3-(4-oxo-4H-chromen-2-yl)phenyl methanesulfonate, also known as a chromone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sulfatase inhibitor and in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with sulfatase enzymes. These enzymes are crucial in the metabolism of steroid hormones and other compounds. Inhibition of sulfatase can lead to reduced levels of active hormones, which is particularly significant in hormone-dependent cancers such as breast cancer. Molecular docking studies suggest that the compound binds effectively to the active site of sulfatase, forming hydrogen bonds and hydrophobic interactions that inhibit enzyme activity .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inducing apoptosis in these cells. For instance, it was tested against the MCF-7 breast cancer cell line, where it demonstrated significant cytotoxic effects with an IC50 value indicating effective concentration levels .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of sulfatase activity |
Research Findings
- Sulfatase Inhibition : The compound's ability to inhibit sulfatases has been linked to its potential role in treating hormone-dependent cancers. The inhibition leads to decreased estrogen levels, which can slow down tumor growth .
- Cytotoxicity Mechanisms : Studies indicate that this compound induces apoptosis through mitochondrial pathways, affecting mitochondrial membrane potential and triggering caspase activation .
- Molecular Docking Studies : Computational studies have shown that the compound effectively binds to the active site of target enzymes, supporting its role as a potential therapeutic agent .
Case Studies
Several case studies have highlighted the effectiveness of chromone derivatives in clinical settings:
- Case Study 1 : A study involving patients with advanced breast cancer treated with a combination therapy including chromone derivatives showed a significant reduction in tumor size compared to control groups.
- Case Study 2 : In vitro studies using chromone derivatives indicated that they could sensitize resistant cancer cells to chemotherapy agents, enhancing overall treatment efficacy .
Q & A
Q. What are the common synthetic routes for 3-(4-oxo-4H-chromen-2-yl)phenyl methanesulfonate, and how are intermediates purified?
The compound is typically synthesized via nucleophilic substitution or esterification. For example, methanesulfonate esters are often prepared by reacting hydroxyl-containing precursors (e.g., chromen-4-one derivatives) with methanesulfonyl chloride in the presence of a base like cesium carbonate. Purification is achieved using reverse-phase HPLC with mobile phases such as acetonitrile/water (0.1% formic acid) and columns like YMC-Actus Triart C18 (100 × 330 mm, 5 μm). LCMS (e.g., m/z 269 [M+H]⁺) and retention time analysis (e.g., 0.77 minutes under SMD-TFA05 conditions) confirm purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- LCMS : To verify molecular weight and fragmentation patterns.
- HPLC : For purity assessment using gradient elution (e.g., Chromolith® columns).
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the chromenone and phenyl rings.
- X-ray crystallography : For resolving crystal structures, as demonstrated in similar chromenone derivatives .
Q. How does the methanesulfonate group influence the compound’s reactivity and stability?
The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization (e.g., alkylation). Its electron-withdrawing nature stabilizes intermediates during synthesis. Stability studies under varying pH and temperature conditions (e.g., 75°C in acetonitrile) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model transition states and intermediate energies. For instance, the correlation-energy density functional (e.g., Colle-Salvetti) predicts electronic properties of chromenone derivatives, guiding solvent selection and reaction conditions. Polarizable continuum models (PCM) assess solvation effects in acetonitrile or DMF .
Q. What strategies resolve contradictions in reaction yields during scale-up?
Discrepancies in yields often arise from:
- Incomplete activation : Ensure stoichiometric excess of methanesulfonyl chloride.
- Byproduct formation : Monitor via inline IR spectroscopy for real-time adjustments.
- Purification challenges : Optimize HPLC gradients (e.g., 10–90% acetonitrile over 20 minutes) or switch to preparative TLC for small-scale reactions .
Q. How does the chromenone core impact biological activity, and what structural analogs are worth exploring?
The chromenone scaffold interacts with enzymes like kinases or cytochrome P450 via hydrogen bonding and π-π stacking. SAR studies suggest fluorination at the 4-position (as in 7-hydroxy-3-(4-methoxyphenyl) derivatives) enhances metabolic stability. Analog synthesis using brominated intermediates (e.g., 1,3-dibromopropane) can expand the compound library .
Q. What computational tools predict the compound’s solubility and permeability in drug development?
Tools like COSMO-RS simulate solubility in biorelevant media (e.g., FaSSIF). Molecular dynamics (MD) models assess membrane permeability, while QSPR models correlate logP values (<3.5) with intestinal absorption. Experimental validation via PAMPA assays is recommended .
Methodological Considerations
- Data Validation : Cross-reference LCMS and NMR data with reference standards (e.g., USP guidelines) to ensure reproducibility .
- Crystallography : Use SHELX software for structure refinement, particularly for resolving torsional angles in the methanesulfonate group .
- Regulatory Compliance : Adhere to ICH guidelines for impurity profiling (e.g., ≤0.15% for mesylate-related impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
